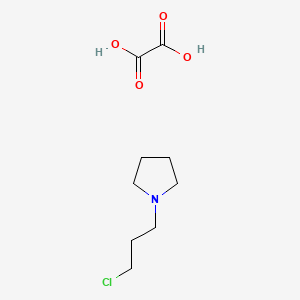

1-(3-Chloropropyl)pyrrolidine; oxalic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chloropropyl)pyrrolidine;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN.C2H2O4/c8-4-3-7-9-5-1-2-6-9;3-1(4)2(5)6/h1-7H2;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNQUJRBWOSZQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCCl.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1022112-22-6 | |

| Record name | 1022112-22-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine and its Oxalate Salt for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(3-chloropropyl)pyrrolidine and its corresponding oxalate salt. Designed for professionals in research and drug development, this document delves into the core chemical properties, synthesis, characterization, and applications of this versatile synthetic intermediate. The structure of this guide is designed to provide a logical and in-depth exploration of the topic, moving from fundamental properties to practical applications, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry.[1][2] Its prevalence in a vast array of natural products, such as alkaloids, and its integral role in the structure of numerous pharmaceuticals underscore its importance.[3][4] The pyrrolidine moiety offers a unique combination of structural rigidity and the ability to introduce stereochemical complexity, making it a favored scaffold in the design of novel therapeutic agents.[1] 1-(3-Chloropropyl)pyrrolidine, in particular, serves as a valuable building block, featuring a reactive chloropropyl side chain that allows for its incorporation into more complex molecular architectures.[5] This guide will focus on the chemical properties of both the free base and its stable, crystalline oxalate salt, providing insights into its utility in the synthesis of active pharmaceutical ingredients (APIs).[]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-(3-chloropropyl)pyrrolidine and its oxalate salt is paramount for its effective use in synthesis and for ensuring safe handling.

1-(3-Chloropropyl)pyrrolidine (Free Base)

The free base is typically a colorless to light yellow liquid.[7] Its key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₄ClN | [7] |

| Molecular Weight | 147.65 g/mol | [7] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 88-89 °C (at 22 Torr) | [7] |

| Density (Predicted) | 1.016 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 10.10 ± 0.20 | [7] |

| Storage | Sealed in dry, Store in freezer, under -20°C | [7] |

1-(3-Chloropropyl)pyrrolidine; Oxalic Acid (Oxalate Salt)

The oxalate salt is a more stable, solid form of the compound, which is often preferred for storage and handling.[8] Its properties are summarized below.

| Property | Value | Source |

| CAS Number | 1022112-22-6 | [9][10] |

| Molecular Formula | C₉H₁₆ClNO₄ | |

| Molecular Weight | 237.68 g/mol | |

| Appearance | White to Yellow Solid | |

| Melting Point | Analogous compound, 1-Benzyl-3,4-epoxypyrrolidine Oxalate, melts at 148-149°C. A precise melting point for the title compound is not readily available in the literature. | [11] |

| Solubility | Expected to be soluble in polar protic solvents like water and alcohols, and less soluble in nonpolar organic solvents. Specific quantitative data is not readily available. | Inferred |

| Storage | Inert atmosphere, room temperature. | [9] |

Synthesis and Purification

The synthesis of 1-(3-chloropropyl)pyrrolidine and its subsequent conversion to the oxalate salt are critical processes for its utilization in further chemical transformations.

Synthesis of 1-(3-Chloropropyl)pyrrolidine

A common and effective method for the synthesis of 1-(3-chloropropyl)pyrrolidine involves the nucleophilic substitution of a dihalogenated propane with pyrrolidine.[7]

Experimental Protocol: Synthesis of 1-(3-Chloropropyl)pyrrolidine [7]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 186 g (1.18 mol) of 1-bromo-3-chloropropane in 200 ml of diethyl ether. Cool the solution to 0°C using an ice bath.

-

Addition of Pyrrolidine: Slowly add two equivalents of pyrrolidine to the cooled solution. The addition should be controlled to maintain the reaction temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight. A white solid, pyrrolidine hydrobromide, will precipitate.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated solid.

-

To the filtrate, add ice-cold 10% hydrochloric acid solution. Partition the layers and discard the ether layer.

-

Cool the aqueous phase in an ice bath and basify with a 20% sodium hydroxide solution.

-

Extract the aqueous phase with diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the diethyl ether by rotary evaporation under reduced pressure.

-

Distill the residue under reduced pressure (95°C at 30 mmHg) to obtain 1-(3-chloropropyl)pyrrolidine as a pale yellow liquid.

-

Causality Behind Experimental Choices:

-

Choice of Reagents: 1-bromo-3-chloropropane is chosen as the electrophile because the bromine atom is a better leaving group than chlorine, facilitating the initial nucleophilic attack by pyrrolidine. Using two equivalents of pyrrolidine serves a dual purpose: one equivalent acts as the nucleophile, and the second acts as a base to neutralize the hydrobromic acid formed during the reaction.

-

Temperature Control: The initial cooling to 0°C is crucial to control the exothermic nature of the reaction and prevent side reactions. Allowing the reaction to proceed overnight at room temperature ensures completion.

-

Work-up Strategy: The acid wash removes any unreacted pyrrolidine. Subsequent basification liberates the free base of the product, allowing for its extraction into an organic solvent.

-

Purification Method: Vacuum distillation is the preferred method for purifying the final product, as it allows for distillation at a lower temperature, preventing potential decomposition.

Preparation of 1-(3-Chloropropyl)pyrrolidine Oxalate

The oxalate salt can be readily prepared by reacting the free base with oxalic acid. This method provides a stable, crystalline solid that is easier to handle and store than the liquid free base.[12]

Experimental Protocol: Preparation of 1-(3-Chloropropyl)pyrrolidine Oxalate (Adapted from a general procedure[12])

-

Dissolution: Dissolve the purified 1-(3-chloropropyl)pyrrolidine free base in approximately five volumes of a dry solvent such as isopropanol (IPA).

-

Salt Formation: In a separate flask, dissolve one equivalent of anhydrous oxalic acid in a minimal amount of dry IPA.

-

Precipitation: Slowly add the amine solution dropwise to the oxalic acid solution with stirring. If no precipitate forms immediately, add approximately three volumes of a non-polar solvent like diethyl ether to induce crystallization.

-

Isolation: Place the mixture in a freezer for at least one hour to ensure complete precipitation. Collect the resulting white, fluffy precipitate by vacuum filtration.

-

Purification: Wash the solid with cold diethyl ether to remove any residual unreacted starting materials or solvent. Dry the product under vacuum. For higher purity, recrystallization from an IPA/ether mixture can be performed.

Self-Validating System:

-

The formation of a precipitate upon mixing the two solutions is a strong indicator of salt formation.

-

The purity of the final product can be readily assessed by measuring its melting point and comparing it to the expected value (or that of an analytical standard).

-

Spectroscopic analysis (NMR, IR) can confirm the structure and the presence of both the 1-(3-chloropropyl)pyrrolidine cation and the oxalate anion.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of 1-(3-chloropropyl)pyrrolidine and its oxalate salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of the oxalate salt is expected to be very similar to that of the hydrochloride salt. The key signals would include multiplets for the pyrrolidine ring protons and the propyl chain protons. The protons adjacent to the nitrogen and the chlorine atoms would be deshielded and appear at a lower field.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the carbon atoms in the pyrrolidine ring and the chloropropyl chain.[13] The carbon attached to the chlorine atom would be significantly downfield.[14]

Infrared (IR) Spectroscopy

The IR spectrum of the oxalate salt would exhibit characteristic absorption bands for the C-H bonds of the pyrrolidine and propyl groups, the C-N bond, and the C-Cl bond. Additionally, strong absorption bands corresponding to the carboxylate (C=O and C-O) stretches of the oxalate anion would be prominent.

Mass Spectrometry (MS)

Mass spectrometry of the free base would show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a characteristic feature.

Chemical Reactivity and Applications in Drug Development

1-(3-Chloropropyl)pyrrolidine is a valuable intermediate in organic synthesis, primarily due to the reactivity of the terminal chlorine atom, which makes it an excellent alkylating agent.

Key Reactions

The primary mode of reactivity involves the nucleophilic substitution of the chloride by a variety of nucleophiles, such as amines, thiols, and alkoxides. This allows for the facile introduction of the pyrrolidinopropyl moiety into a target molecule.

Figure 1: General reaction scheme for 1-(3-chloropropyl)pyrrolidine.

Role in the Synthesis of Antipsychotics and Other APIs

The pyrrolidine ring is a common structural motif in a number of antipsychotic drugs.[15] While a direct synthesis of a marketed drug using 1-(3-chloropropyl)pyrrolidine is not prominently documented in publicly available literature, its structural similarity to other intermediates used in the synthesis of phenothiazine antipsychotics suggests its potential in this area.[16] For instance, the synthesis of drugs like Perphenazine involves the N-alkylation of a phenothiazine core with a chloropropyl-containing side chain.[16]

The versatility of the pyrrolidinopropyl group makes it a valuable component in the design of various bioactive molecules, including agents targeting neurological disorders.[5]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 7. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]

- 8. 1-(3-chloropropyl)pyrrolidine oxalate | CymitQuimica [cymitquimica.com]

- 9. 1022112-22-6|this compound|BLD Pharm [bldpharm.com]

- 10. 1022112-22-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 11. US4452809A - Trans-4-(2-chlorophenoxy)-1-ethyl-3-pyrrolidinol and anti-depressant use thereof - Google Patents [patents.google.com]

- 12. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. Pyrrolidine(123-75-1) 13C NMR [m.chemicalbook.com]

- 14. Metabolites of [3-13C]1,2-dibromo-3-chloropropane in male rats studied by 13C and 1H-13C correlated two-dimensional NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The story of antipsychotics: Past and present - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

1-(3-Chloropropyl)pyrrolidine; oxalic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of 1-(3-Chloropropyl)pyrrolidine Oxalate

Introduction

1-(3-Chloropropyl)pyrrolidine is a key synthetic intermediate characterized by a pyrrolidine ring, a five-membered nitrogen-containing heterocycle, with a reactive chloropropyl substituent.[1] This structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex molecules.[1][2] The pyrrolidine scaffold itself is a ubiquitous feature in a vast array of natural products and drugs, contributing significantly to their biological activity.[3][4]

As the free base form of 1-(3-Chloropropyl)pyrrolidine is a liquid, its conversion to a crystalline salt, such as an oxalate, is a common and highly effective strategy for purification and stabilization.[5] Oxalate salts are often well-defined, stable solids that are easier to handle, store, and accurately dispense compared to their liquid amine precursors. This guide provides a comprehensive, in-depth protocol for the synthesis of 1-(3-Chloropropyl)pyrrolidine and its subsequent conversion to the stable oxalate salt, intended for researchers and professionals in drug development and chemical synthesis.

Overall Synthesis Scheme

The synthesis is a two-part process. First, the 1-(3-Chloropropyl)pyrrolidine free base is synthesized via a nucleophilic substitution reaction. Second, the purified amine is converted to its corresponding oxalate salt through a straightforward acid-base reaction.

Part I: Synthesis of 1-(3-Chloropropyl)pyrrolidine (Free Base)

Reaction Principle and Mechanism

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction. Pyrrolidine, a secondary amine, acts as the nucleophile. It attacks the electrophilic terminal carbon of 1-bromo-3-chloropropane.[6] The choice of 1-bromo-3-chloropropane as the alkylating agent is deliberate; bromine is a better leaving group than chlorine due to its larger atomic radius and lower electronegativity, which makes the C-Br bond weaker and the bromide ion more stable in solution. Consequently, the nucleophilic attack occurs selectively at the carbon bearing the bromine atom.

Two equivalents of pyrrolidine are used. The first equivalent acts as the nucleophile, while the second equivalent serves as a base to neutralize the hydrobromic acid (HBr) byproduct, forming pyrrolidinium bromide. This prevents the protonation of the reacting amine, which would render it non-nucleophilic.

Data Summary: Reagents and Conditions

| Reagent/Parameter | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |

| 1-Bromo-3-chloropropane | 157.44 | 1.18 | 1.0 | 186 g |

| Pyrrolidine | 71.12 | 2.36 | 2.0 | 168 g (200 mL) |

| Solvent (Ether) | - | - | - | ~400 mL |

| Initial Temperature | - | - | - | 0°C |

| Reaction Temperature | - | - | - | Room Temperature |

| Reaction Time | - | - | - | Overnight |

| Expected Yield | 147.65 (Product) | ~0.625 | - | ~91 g (53%)[5] |

Experimental Protocol

This protocol is adapted from established literature procedures.[5]

-

Reaction Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a pressure-equalizing dropping funnel, and a thermometer. Ensure the apparatus is dry and operated under an inert atmosphere (e.g., nitrogen or argon), as pyrrolidine can be air-sensitive.[7]

-

Reagent Preparation: In the flask, dissolve 186 g (1.18 mol) of 1-bromo-3-chloropropane in 200 mL of diethyl ether. Cool the solution to 0°C using an ice bath.

-

Nucleophilic Addition: Slowly add 2 equivalents of pyrrolidine (168 g, 2.36 mol) to the stirred solution via the dropping funnel. The addition rate should be controlled to maintain the reaction temperature at or below 5-10°C.

-

Causality Insight: This slow, chilled addition is critical for managing the exothermic nature of the SN2 reaction, thereby minimizing the formation of potential side products.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring overnight. A white precipitate of pyrrolidinium bromide will form.

-

Initial Workup - Filtration: Remove the white solid (pyrrolidinium bromide) by vacuum filtration. Wash the solid with a small amount of cold ether and combine the filtrates.

-

Workup - Acid-Base Extraction:

-

Transfer the filtrate to a separatory funnel and add an ice-cold 10% hydrochloric acid solution. Shake thoroughly. The desired amine product, being basic, will move into the aqueous layer as its hydrochloride salt, while unreacted starting material and non-basic impurities remain in the ether layer.

-

Separate the layers and discard the ether layer.

-

Cool the aqueous layer in an ice bath and make it alkaline (pH > 12) by the slow addition of a 20% sodium hydroxide solution. This deprotonates the amine salt, regenerating the free base.

-

Extract the liberated free base from the aqueous layer with diethyl ether (e.g., 3 x 150 mL).

-

Trustworthiness Check: This acid-base extraction is a classic and robust method for purifying amines, ensuring that only basic components are isolated.

-

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and evaporate the ether under reduced pressure using a rotary evaporator.

-

Purification - Vacuum Distillation: Purify the resulting crude liquid by vacuum distillation. Collect the fraction boiling at approximately 95°C / 30 mmHg.[5] This should yield around 91 g (53%) of 1-(3-chloropropyl)pyrrolidine as a colorless to pale yellow liquid.[5]

Part II: Formation of 1-(3-Chloropropyl)pyrrolidine Oxalate

Principle of Salt Formation

The purified 1-(3-chloropropyl)pyrrolidine is a tertiary amine and therefore a base. It readily reacts with an acid, such as oxalic acid, in a 1:1 molar ratio to form a stable ammonium salt. This process is highly advantageous as the resulting oxalate salt is typically a crystalline solid. This solid form facilitates easier handling, storage, and precise weighing, and the crystallization process itself serves as an effective final purification step, removing any remaining minor impurities.

Experimental Protocol

-

Dissolution: Dissolve the purified 1-(3-chloropropyl)pyrrolidine (1 mole equivalent) in a suitable solvent such as ethanol, isopropanol, or acetone.

-

Acid Addition: Separately, prepare a solution of oxalic acid (1 mole equivalent) in the same solvent. Slowly add the oxalic acid solution to the stirred amine solution.

-

Crystallization: The oxalate salt may precipitate immediately upon addition. If not, the solution can be cooled in an ice bath, and crystallization can be induced by scratching the inside of the flask with a glass rod. Allow the mixture to stand for a sufficient time to ensure complete crystallization.

-

Isolation and Drying: Collect the resulting white to yellow crystalline solid by vacuum filtration. Wash the crystals with a small amount of the cold solvent to remove any surface impurities. Dry the product under vacuum to obtain the final 1-(3-chloropropyl)pyrrolidine oxalate salt.

-

Self-Validating System: The success of this step is validated by obtaining a solid with a sharp melting point. The identity and purity can be definitively confirmed through analytical techniques such as NMR spectroscopy, which would show characteristic shifts for both the pyrrolidine derivative and the oxalate counter-ion.[8]

-

Safety and Handling

All procedures must be conducted in a well-ventilated chemical fume hood by personnel trained in handling hazardous chemicals.[9][10]

-

Pyrrolidine: Highly flammable liquid and vapor.[7] Toxic if swallowed and causes severe skin burns and eye damage.[11] It is air-sensitive and should be handled under an inert atmosphere.[7]

-

1-Bromo-3-chloropropane: A toxic and flammable liquid.[12] It is a hazardous alkylating agent and should be handled with extreme care to avoid inhalation, ingestion, or skin contact.[2]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a face shield, flame-retardant laboratory coat, and chemical-resistant gloves (e.g., nitrile or neoprene).[9]

-

Emergency Measures: Ensure that an eyewash station and safety shower are immediately accessible.[9][10] In case of fire, use CO2, dry chemical, or foam extinguishers.[7]

References

-

Loba Chemie. PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. [Link]

- Google Patents. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds.

-

ResearchGate. Reagents and conditions: (i) K2CO3, 1-bromo-3-chloropropane, acetone.... [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

-

Wikipedia. 1-Bromo-3-chloropropane. [Link]

-

Sanjay Chemicals (India) Pvt. Ltd. 1-BROMO-3-CHLOROPROPANE. [Link]

Sources

- 1. CAS 57616-69-0: N-(3-chloropropyl)pyrrolidine hydrochloride [cymitquimica.com]

- 2. sanjaychemindia.com [sanjaychemindia.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]

- 6. US6717014B1 - Processes for preparing haloamines and tertiary aminoalkylorganometallic compounds - Google Patents [patents.google.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. 1-(3-CHLOROPROPYL)-PYRROLIDINE(39743-20-9) 1H NMR spectrum [chemicalbook.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. lobachemie.com [lobachemie.com]

- 12. 1-Bromo-3-chloropropane - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine; Oxalic Acid (CAS No. 1022112-22-6)

This guide provides a comprehensive technical overview of 1-(3-Chloropropyl)pyrrolidine; oxalic acid, a valuable intermediate for researchers, scientists, and professionals in drug development. The document delves into its chemical and physical properties, offers detailed synthesis and characterization protocols, explores its reactivity and potential applications, and outlines essential safety and handling procedures.

Introduction: A Versatile Pyrrolidine-Based Building Block

The pyrrolidine ring is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and FDA-approved drugs. Its prevalence stems from its ability to impart favorable pharmacokinetic properties, such as aqueous solubility and metabolic stability, and to serve as a versatile scaffold for introducing diverse functionalities. 1-(3-Chloropropyl)pyrrolidine, as its oxalate salt, is a bifunctional building block of significant interest. It combines the nucleophilic pyrrolidine nitrogen with a reactive primary alkyl chloride, offering a strategic tool for constructing more complex molecular architectures. This guide aims to consolidate the available technical information and provide practical, field-proven insights into its effective use.

Physicochemical Properties and Structural Elucidation

While specific experimental data for the oxalate salt is not extensively published, the properties can be inferred from the constituent parts: 1-(3-Chloropropyl)pyrrolidine and oxalic acid.

Table 1: Physicochemical Properties

| Property | Value | Source/Comment |

| CAS Number | 1022112-22-6 | |

| Molecular Formula | C₉H₁₆ClNO₄ | |

| Molecular Weight | 237.68 g/mol | |

| Appearance | White to yellow solid | Inferred from supplier data for similar compounds. |

| Purity | Typically >95% | |

| Storage | Inert atmosphere, room temperature. |

Structural Formula:

The compound is an acid-base salt formed between the tertiary amine of 1-(3-Chloropropyl)pyrrolidine and the dicarboxylic oxalic acid.

Molecular weight of 1-(3-Chloropropyl)pyrrolidine; oxalic acid

An In-Depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine Oxalate: Physicochemical Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 1-(3-Chloropropyl)pyrrolidine and its oxalate salt, a critical intermediate in pharmaceutical synthesis and chemical research. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] This document details the physicochemical properties of both the parent amine and oxalic acid, outlines validated protocols for the synthesis of 1-(3-Chloropropyl)pyrrolidine and its subsequent conversion to the stable oxalate salt, and discusses its applications in drug development. The formation of the oxalate salt is a key strategy for improving the handling, stability, and purity of the liquid amine, facilitating its use in further synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this versatile chemical entity.

Introduction: The Significance of the Pyrrolidine Scaffold

The five-membered, saturated pyrrolidine ring is a privileged scaffold in drug discovery, valued for its ability to introduce three-dimensionality and specific stereochemical configurations into a molecule.[3][4] This structural feature allows for precise exploration of pharmacophore space, often leading to enhanced binding affinity and selectivity for biological targets.[3][4] Pyrrolidine derivatives are integral components of a wide array of pharmaceuticals, from anticancer and anti-inflammatory agents to treatments for central nervous system disorders.[2][4]

1-(3-Chloropropyl)pyrrolidine is a functionalized pyrrolidine that serves as a valuable synthetic building block. The presence of a reactive chloropropyl group allows for its use as an alkylating agent to introduce the pyrrolidinylpropyl moiety into target molecules. However, as a liquid amine, it can be challenging to handle, purify, and store. The conversion to a solid, crystalline salt by reaction with an acid like oxalic acid is a standard and highly effective industry practice. This process not only yields a more stable and easily handled solid but also provides an excellent method for purification. This guide focuses specifically on the oxalate salt, detailing its properties and preparation.

Physicochemical Properties

A thorough understanding of the properties of the individual components is essential before examining the resulting salt.

Component Analysis

| Property | 1-(3-Chloropropyl)pyrrolidine | Oxalic Acid (Anhydrous) |

| Chemical Structure | A pyrrolidine ring N-substituted with a 3-chloropropyl chain. | A dicarboxylic acid. |

| Molecular Formula | C₇H₁₄ClN[5][6] | C₂H₂O₄[7] |

| Molecular Weight | 147.65 g/mol [6][8] | 90.034 g/mol [7][9] |

| Appearance | Colorless to pale yellow liquid[6][8] | White crystals[7] |

| CAS Number | 39743-20-9[6][8] | 144-62-7[7] |

Note: Oxalic acid also commonly exists as a dihydrate (C₂H₂O₄·2H₂O) with a molecular weight of 126.065 g/mol .[7]

1-(3-Chloropropyl)pyrrolidine Oxalate (1:1 Salt)

The reaction of one equivalent of the basic amine with one equivalent of the dicarboxylic acid results in the formation of the 1:1 oxalate salt.

-

Molecular Formula : C₉H₁₆ClNO₄

-

Molecular Weight : 237.68 g/mol (Calculated from 147.65 + 90.034)

-

Typical Appearance : White to off-white solid.

-

Rationale for Formation : The salt is a stable, crystalline solid, which is significantly easier to handle, weigh, and store compared to the parent liquid amine. The crystallization process involved in its formation is also an effective purification step.

Caption: Formation of the 1:1 Oxalate Salt.

Synthesis and Salt Formation

Synthesis of 1-(3-Chloropropyl)pyrrolidine (Free Base)

The synthesis of the parent amine is typically achieved via nucleophilic substitution. A common method involves the reaction of pyrrolidine with a suitable three-carbon electrophile, such as 1-bromo-3-chloropropane.[6]

Causality of Experimental Choices:

-

Reactant Stoichiometry : Two equivalents of pyrrolidine are used. One equivalent acts as the nucleophile to displace the bromide, while the second equivalent acts as a base to neutralize the hydrobromic acid (HBr) byproduct, preventing protonation of the starting amine.

-

Solvent : An inert solvent like diethyl ether is used to dissolve the reactants without participating in the reaction.

-

Workup : The aqueous acid-base workup is a classic purification technique for amines. The amine is protonated by acid and extracted into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, deprotonating the amine back to its free base form, which can then be extracted with an organic solvent.

-

Purification : Distillation under reduced pressure is used to purify the final liquid product, as it has a relatively high boiling point.[6]

Caption: Workflow for Synthesis of 1-(3-Chloropropyl)pyrrolidine.

Formation of 1-(3-Chloropropyl)pyrrolidine Oxalate

The conversion of the free base amine to its oxalate salt is a straightforward acid-base reaction, followed by crystallization.

Causality of Experimental Choices:

-

Solvent System : A solvent in which the free base and acid are soluble but the resulting salt is poorly soluble is ideal. This facilitates precipitation/crystallization upon formation. Alcohols like ethanol or isopropanol are common choices.

-

Stoichiometry : A 1:1 molar ratio of the amine to oxalic acid is used to form the desired salt. Using anhydrous oxalic acid is preferable to avoid incorporating water into the crystal lattice.

-

Crystallization : Cooling the reaction mixture reduces the solubility of the salt, promoting higher recovery of the crystalline product.

-

Isolation : Filtration is the standard method for collecting the solid product. Washing with a cold, non-polar solvent (like cold ether) removes residual soluble impurities without dissolving the desired salt.

Caption: Workflow for Oxalate Salt Formation.

Analytical Characterization of the Oxalate Salt

To ensure the identity, purity, and quality of the final salt, a suite of analytical techniques is employed. These methods provide a self-validating system for the described protocols.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) : Confirms the chemical structure by showing the expected signals and integrations for the protons and carbons in the molecule. The presence of both the 1-(3-chloropropyl)pyrrolidine and oxalate moieties can be verified.

-

Infrared (IR) Spectroscopy : Identifies characteristic functional groups. Key absorbances would include C-H stretches, C-N stretches, and the strong carbonyl (C=O) and O-H stretches from the carboxylate/carboxylic acid groups of the oxalate counterion.

-

Mass Spectrometry (MS) : Determines the mass-to-charge ratio of the parent cation, confirming the molecular weight of the 1-(3-chloropropyl)pyrrolidine component (m/z ~148 for [M+H]⁺).[12]

-

Elemental Analysis (CHN) : Provides the percentage composition of carbon, hydrogen, and nitrogen in the salt. The experimental values should match the theoretical values calculated from the molecular formula (C₉H₁₆ClNO₄) within an acceptable margin of error.

-

Thermal Analysis (DSC/TGA) : Differential Scanning Calorimetry (DSC) is used to determine the melting point, which is a key indicator of purity. Thermogravimetric Analysis (TGA) assesses thermal stability and can confirm the absence of solvent or water in the final product.[13]

-

Powder X-ray Diffraction (PXRD) : For crystalline solids, PXRD provides a unique diffraction pattern or "fingerprint." This is crucial in pharmaceutical development for identifying the specific crystalline form (polymorph) and ensuring batch-to-batch consistency.[14]

Applications in Research and Drug Development

1-(3-Chloropropyl)pyrrolidine oxalate is not an active pharmaceutical ingredient (API) itself but rather a key intermediate. Its utility stems from the two distinct parts of its parent amine.

-

The Pyrrolidine Ring : This motif is incorporated into drugs to enhance potency, improve pharmacokinetic properties, or modulate selectivity. Its non-planar, sp³-rich structure is advantageous compared to flat, aromatic rings.[3]

-

The 3-Chloropropyl Linker : This is a reactive "handle" that allows chemists to covalently attach the pyrrolidine ring to a larger molecule of interest via nucleophilic substitution reactions.

The oxalate salt is the preferred form of this intermediate for several reasons:

-

Stability : Solid salts have a longer shelf-life than liquid free-base amines.

-

Ease of Use : Solids are easier to weigh accurately and dispense in a laboratory or manufacturing setting.

-

Guaranteed Purity : The crystallization process used to form the salt effectively removes impurities, ensuring the high quality required for pharmaceutical synthesis.

This intermediate is used in the synthesis of a wide range of compounds, including those targeting neurological disorders and other therapeutic areas where the pyrrolidine structure is known to have beneficial effects.[15]

Experimental Protocols

The following are representative protocols. Researchers should always adhere to appropriate laboratory safety procedures.

Protocol 1: Synthesis of 1-(3-Chloropropyl)pyrrolidine[6]

-

To a solution of 1-bromo-3-chloropropane (1.18 mol) in 200 mL of diethyl ether at 0°C, slowly add pyrrolidine (2.36 mol, 2 equivalents).

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight. A white precipitate (pyrrolidinium bromide) will form.

-

Remove the solid by filtration.

-

Transfer the filtrate to a separatory funnel and add 200 mL of ice-cold 10% hydrochloric acid. Shake and allow the layers to separate. Discard the ether layer.

-

Cool the aqueous layer in an ice bath and make it alkaline by the slow addition of 20% sodium hydroxide solution until pH > 12.

-

Extract the aqueous layer three times with 150 mL portions of diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the ether.

-

Purify the resulting pale yellow liquid residue by vacuum distillation to yield the final product.

Protocol 2: Preparation of 1-(3-Chloropropyl)pyrrolidine Oxalate

-

Dissolve 1-(3-Chloropropyl)pyrrolidine (0.10 mol) in 100 mL of ethanol.

-

In a separate flask, dissolve anhydrous oxalic acid (0.10 mol, 9.0 g) in 100 mL of warm ethanol.

-

Slowly add the oxalic acid solution to the stirred amine solution at room temperature. A white precipitate should begin to form.

-

Continue stirring the mixture for 1-2 hours at room temperature.

-

Cool the mixture in an ice bath for 1 hour to maximize crystallization.

-

Collect the white solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold diethyl ether to remove any residual impurities.

-

Dry the product under vacuum at 40-50°C to a constant weight.

-

Characterize the final product using the analytical methods described in Section 4.

Conclusion

1-(3-Chloropropyl)pyrrolidine oxalate is a fundamentally important chemical intermediate for the pharmaceutical industry. This guide has detailed its core physicochemical properties, deriving its molecular weight from its constituent components: 1-(3-Chloropropyl)pyrrolidine (147.65 g/mol ) and anhydrous oxalic acid (90.034 g/mol ), resulting in a salt with a molecular weight of 237.68 g/mol . By providing a clear rationale and detailed protocols for its synthesis and salt formation, this document underscores the practical advantages of converting the liquid amine into a stable, pure, and easily handled crystalline solid. A robust analytical strategy is essential for validating the quality of the salt, ensuring its suitability for use in the synthesis of high-value active pharmaceutical ingredients.

References

-

Oxalic acid - Wikipedia. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

-

Oxalic Acid Formula - Structure and Equivalent Weight. (n.d.). Physics Wallah. Retrieved January 5, 2026, from [Link]

-

Calculate the molar mass of oxalic acid C 12 O 16 H class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved January 5, 2026, from [Link]

-

How can you calculate the molar mass of an oxalic acid? - Quora. (n.d.). Quora. Retrieved January 5, 2026, from [Link]

-

Calculate the Molar Mass of Oxalic Acid (C = 12, O = 16, H = 1). (n.d.). Unacademy. Retrieved January 5, 2026, from [Link]

-

1-(3-chloropropyl)pyrrolidine Hydrochloride | C7H15Cl2N | CID 11571916 - PubChem. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

1-(3-chloropropyl)-pyrrolidine (C7H14ClN) - PubChemLite. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

-

Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (n.d.). MDPI. Retrieved January 5, 2026, from [Link]

-

Analytical Techniques and Strategies for Salt/Co-crystal Characterization - OUCI. (n.d.). OUCI. Retrieved January 5, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). Top Curr Chem (Cham). Retrieved January 5, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed. (2021). PubMed. Retrieved January 5, 2026, from [Link]

-

Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC - NIH. (n.d.). NIH. Retrieved January 5, 2026, from [Link]

-

One-pot formation of piperidine- and pyrrolidine-substituted pyridinium salts via addition of 5-alkylaminopenta-2,4-dienals to N-acyliminium ions: application to the synthesis of (±)-nicotine and analogs - PubMed. (2010). PubMed. Retrieved January 5, 2026, from [Link]

-

Oxalic Acid, a Versatile Coformer for Multicomponent Forms with 9-Ethyladenine - MDPI. (2022). MDPI. Retrieved January 5, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]

- 7. Oxalic acid - Wikipedia [en.wikipedia.org]

- 8. CAS 39743-20-9: 1-(3-Chloropropyl)pyrrolidine | CymitQuimica [cymitquimica.com]

- 9. Calculate the molar mass of oxalic acid C 12 O 16 H class 11 chemistry CBSE [vedantu.com]

- 10. 1022112-22-6 Cas No. | 1-(3-chloropropyl)pyrrolidine; oxalic acid | Apollo [store.apolloscientific.co.uk]

- 11. 1022112-22-6|this compound|BLD Pharm [bldpharm.com]

- 12. PubChemLite - 1-(3-chloropropyl)-pyrrolidine (C7H14ClN) [pubchemlite.lcsb.uni.lu]

- 13. mdpi.com [mdpi.com]

- 14. Analytical Techniques and Strategies for Salt/Co-crystal Characterization [ouci.dntb.gov.ua]

- 15. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Structural Analysis of 1-(3-Chloropropyl)pyrrolidine and its Oxalate Salt

This guide provides a comprehensive technical analysis of the structural features of 1-(3-chloropropyl)pyrrolidine and its corresponding oxalate salt. Designed for researchers, scientists, and professionals in drug development, this document delves into the methodologies and interpretations essential for the thorough characterization of this compound. We will explore the synthesis, spectroscopic properties, and the critical role of salt formation in modifying the physicochemical characteristics of the parent amine.

Introduction: The Significance of 1-(3-Chloropropyl)pyrrolidine in Medicinal Chemistry

The pyrrolidine moiety is a ubiquitous scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved solubility and metabolic stability. 1-(3-Chloropropyl)pyrrolidine, in particular, serves as a key building block in organic synthesis, offering a reactive chloropropyl side chain that can be readily modified to introduce diverse functionalities. The formation of salts, such as the oxalate salt, is a critical step in drug development to enhance stability, crystallinity, and bioavailability. A thorough structural understanding of both the free base and its salt forms is therefore paramount for its effective application.

Synthesis and Salt Formation

Synthesis of 1-(3-Chloropropyl)pyrrolidine (Free Base)

The synthesis of 1-(3-chloropropyl)pyrrolidine is typically achieved through the nucleophilic substitution of a suitable dihalogenated propane with pyrrolidine. A common method involves the reaction of 1-bromo-3-chloropropane with two equivalents of pyrrolidine in an ethereal solvent.[2] One equivalent of pyrrolidine acts as the nucleophile, displacing the more reactive bromide, while the second equivalent acts as a base to neutralize the hydrobromic acid byproduct.

Experimental Protocol: Synthesis of 1-(3-Chloropropyl)pyrrolidine [2]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 1-bromo-3-chloropropane (1.18 mol) in 200 ml of diethyl ether and cool the solution to 0°C in an ice bath.

-

Addition of Pyrrolidine: Slowly add pyrrolidine (2.36 mol, 2 equivalents) to the cooled solution.

-

Reaction: Allow the reaction mixture to gradually warm to room temperature and stir overnight. A white precipitate of pyrrolidinium bromide will form.

-

Work-up:

-

Filter the reaction mixture to remove the solid precipitate.

-

To the filtrate, add ice-cold 10% hydrochloric acid. Separate the aqueous layer.

-

Basify the aqueous layer with ice-cold 20% sodium hydroxide solution.

-

Extract the aqueous layer with diethyl ether.

-

-

Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Remove the ether under reduced pressure. The crude product can be purified by vacuum distillation (95 °C/30 mmHg) to yield 1-(3-chloropropyl)pyrrolidine as a pale yellow liquid.[2]

Formation of 1-(3-Chloropropyl)pyrrolidine Oxalate

The formation of the oxalate salt involves a straightforward acid-base reaction between the basic nitrogen of the pyrrolidine ring and the acidic protons of oxalic acid. This process is often employed to obtain a stable, crystalline solid from a liquid or oily free base, which facilitates purification, handling, and formulation.

Experimental Protocol: Synthesis of 1-(3-Chloropropyl)pyrrolidine Oxalate

-

Dissolution: Dissolve 1-(3-chloropropyl)pyrrolidine (1 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Acid Addition: In a separate flask, dissolve oxalic acid (1 equivalent) in the same solvent, with gentle warming if necessary.

-

Salt Formation: Slowly add the oxalic acid solution to the solution of the free base with stirring. A white precipitate of the oxalate salt should form.

-

Crystallization: The mixture may be stirred at room temperature or cooled to promote complete precipitation.

-

Isolation and Purification: The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield 1-(3-chloropropyl)pyrrolidine oxalate as a white to yellow solid.[3]

Diagram of Synthesis and Salt Formation Workflow

Caption: Workflow for the synthesis of 1-(3-Chloropropyl)pyrrolidine and its subsequent conversion to the oxalate salt.

Structural Analysis of 1-(3-Chloropropyl)pyrrolidine Oxalate

A comprehensive structural analysis relies on a combination of techniques to probe the molecular connectivity, functional groups, and three-dimensional arrangement of the molecule.

X-ray Crystallography of Amine Oxalate Salts

While a specific crystal structure for 1-(3-chloropropyl)pyrrolidine oxalate is not publicly available, the crystalline nature of amine oxalate salts has been extensively studied. These studies reveal a common structural motif dominated by strong hydrogen bonding interactions.[1]

In the solid state, the pyrrolidine nitrogen is protonated (pyrrolidinium cation), and the oxalic acid exists as the oxalate dianion or hydrogen oxalate anion. The crystal packing is primarily dictated by the hydrogen bonds formed between the N-H protons of the pyrrolidinium cation and the oxygen atoms of the oxalate anion. These interactions typically lead to the formation of extended networks, such as chains or sheets.[1] The specific arrangement will depend on factors such as the stoichiometry of the salt and the presence of any solvent of crystallization.

Diagram of Probable Hydrogen Bonding Network

Caption: A simplified representation of the key hydrogen bonding interaction between the pyrrolidinium cation and the oxalate anion.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of the synthesized compound and its salt.

¹H NMR Spectroscopy: The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule.

-

1-(3-Chloropropyl)pyrrolidine (Free Base): The spectrum is expected to show multiplets for the pyrrolidine ring protons, typically in the range of 1.7-2.8 ppm. The chloropropyl chain protons will appear as distinct multiplets, with the protons adjacent to the nitrogen being the most deshielded, followed by the protons adjacent to the chlorine.

-

1-(3-Chloropropyl)pyrrolidine Oxalate: Upon salt formation, the protonation of the pyrrolidine nitrogen leads to a downfield shift of the adjacent protons (α-protons of the pyrrolidine ring and the N-CH₂ of the propyl chain) due to the increased electron-withdrawing effect of the positively charged nitrogen. The N-H proton will appear as a broad signal, and its chemical shift can be concentration-dependent. The protons of the oxalate counter-ion are generally not observed in the ¹H NMR spectrum. A comparison with the spectrum of the hydrochloride salt can be informative.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

-

1-(3-Chloropropyl)pyrrolidine (Free Base): The spectrum will show distinct signals for the carbons of the pyrrolidine ring and the chloropropyl chain. The carbons attached to the nitrogen and chlorine atoms will be the most downfield.

-

1-(3-Chloropropyl)pyrrolidine Oxalate: Similar to the ¹H NMR, the carbons adjacent to the protonated nitrogen will experience a downfield shift. The oxalate carbons will appear as a signal in the carbonyl region, typically around 160-170 ppm.[5]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Notes |

| Pyrrolidine C-H (α to N) | 3.0 - 3.5 | 55 - 60 | Downfield shift upon protonation |

| Pyrrolidine C-H (β to N) | 1.8 - 2.2 | 23 - 28 | |

| Propyl N-CH₂ | 3.0 - 3.5 | 52 - 57 | Downfield shift upon protonation |

| Propyl -CH₂- | 2.0 - 2.4 | 28 - 33 | |

| Propyl CH₂-Cl | 3.6 - 4.0 | 42 - 47 | |

| Oxalate C=O | - | 160 - 170 | Only in ¹³C NMR of the salt |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃ for the free base) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., TMS).

IR spectroscopy is a powerful tool for identifying functional groups.

-

1-(3-Chloropropyl)pyrrolidine (Free Base): The spectrum will be characterized by C-H stretching vibrations around 2800-3000 cm⁻¹, and the absence of a significant N-H stretching band as it is a tertiary amine.

-

1-(3-Chloropropyl)pyrrolidine Oxalate: The formation of the pyrrolidinium cation introduces a broad and strong N-H stretching band in the region of 2500-3200 cm⁻¹. Additionally, a characteristic NH₂⁺ bending vibration is expected in the 1560-1620 cm⁻¹ region for this secondary amine salt.[2] The oxalate anion will exhibit strong C=O stretching vibrations, typically around 1600-1700 cm⁻¹, which may overlap with the amine salt bending vibrations, and C-O stretching bands.

Table 2: Key IR Absorption Bands (cm⁻¹)

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N⁺-H (Salt) | Stretch | 2500 - 3200 (broad, strong) |

| C-H | Stretch | 2800 - 3000 |

| C=O (Oxalate) | Stretch | 1600 - 1700 (strong) |

| N⁺H₂ (Salt) | Bend | 1560 - 1620 |

| C-O (Oxalate) | Stretch | ~1300 |

| C-Cl | Stretch | 600 - 800 |

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder using an agate mortar and pestle.

-

Pellet Formation: Place the mixture in a pellet die and apply pressure with a hydraulic press to form a transparent pellet.

-

Data Acquisition: Obtain a background spectrum of the empty spectrometer. Place the KBr pellet in the sample holder and acquire the sample spectrum.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

1-(3-Chloropropyl)pyrrolidine (Free Base): In electron ionization (EI) mode, the mass spectrum will show the molecular ion peak (M⁺) at m/z 147. Common fragmentation pathways for amines include alpha-cleavage, leading to the loss of the chloropropyl group or cleavage within the pyrrolidine ring.

-

1-(3-Chloropropyl)pyrrolidine Oxalate: Under typical MS conditions (e.g., electrospray ionization, ESI), the oxalate salt will dissociate in solution. In positive ion mode, the spectrum will show the protonated free base [M+H]⁺ at m/z 148. The oxalate anion is not typically observed in positive ion mode.

Table 3: Expected Mass Spectrometry Peaks

| Species | Ionization Mode | Expected m/z |

| 1-(3-Chloropropyl)pyrrolidine | EI | 147 [M]⁺ |

| 1-(3-Chloropropyl)pyrrolidine | ESI (+) | 148 [M+H]⁺ |

Experimental Protocol: Mass Spectrometry (ESI)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

-

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer and acquire the spectrum in positive ion mode.

Physicochemical Properties and their Significance

The conversion of the liquid free base to a solid oxalate salt significantly alters its physicochemical properties.

-

Melting Point: The oxalate salt will have a distinct and likely higher melting point compared to the boiling point of the free base, which is indicative of a stable crystalline lattice.

-

Solubility: The solubility of the oxalate salt in various solvents will differ from that of the free base. Amine salts are generally more soluble in polar solvents like water, which is a crucial property for pharmaceutical formulations. The solubility of amine oxalates can be influenced by factors such as pH and the presence of other ions.[6]

-

pKa: The predicted pKa of 1-(3-chloropropyl)pyrrolidine is approximately 10.10.[2] This value indicates that it is a moderately strong base and will be readily protonated by oxalic acid.

Table 4: Physicochemical Properties

| Property | 1-(3-Chloropropyl)pyrrolidine (Free Base) | 1-(3-Chloropropyl)pyrrolidine Oxalate |

| Physical State | Pale yellow liquid[2] | White to yellow solid[3] |

| Boiling Point | 88-89 °C (22 Torr)[2] | Decomposes upon heating |

| pKa (Predicted) | 10.10[2] | N/A |

| Solubility | Soluble in organic solvents | Expected to be more soluble in polar solvents |

Conclusion

The structural analysis of 1-(3-chloropropyl)pyrrolidine and its oxalate salt is a multi-faceted process that combines synthesis, crystallography, and various spectroscopic techniques. This in-depth guide has outlined the key experimental protocols and interpretative principles necessary for a thorough characterization. The formation of the oxalate salt provides a crystalline, stable form of the parent amine, which is advantageous for applications in drug development and organic synthesis. A comprehensive understanding of the structural and physicochemical properties of both the free base and its salt is essential for harnessing the full potential of this versatile building block.

References

-

Sciencemadness Wiki. Ammonium oxalate. (2024-01-13). [Link]

-

Loba Chemie. AMMONIUM OXALATE MONOHYDRATE AR/ACS. [Link]

-

ResearchGate. Solubility of the Sodium and Ammonium Salts of Oxalic Acid in Water With Ammonium Sulfate. (2016-08-02). [Link]

-

Journal of the American Chemical Society. The Solubility of Ammonium Oxalate in Water. [Link]

-

PubChem. 1-(3-chloropropyl)pyrrolidine Hydrochloride | C7H15Cl2N | CID 11571916. [Link]

-

ResearchGate. Crystalline structures of salts of oxalic acid and aliphatic amines. (2025-08-10). [Link]

-

PubChem. Pyrrolidine | C4H9N | CID 31268. [Link]

-

ResearchGate. 1 H NMR spectra of compounds (II-VII 1 ), respectively. [Link]

-

PubChemLite. 1-(3-chloropropyl)-pyrrolidine (C7H14ClN). [Link]

-

SpectraBase. Pyrrolidine - Optional[13C NMR] - Chemical Shifts. [Link]

-

SpectraBase. 1-Isopropyl-5-oxo-pyrrolidine-3-carboxylic acid (3-chloro-2-methyl-phenyl)-amide. [Link]

-

ResearchGate. FT-IR spectrum of sodium oxalate crystals. [Link]

-

ACD/Labs. Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [https://www.acdlabs.com/download/app_notes/2016/ Argyropoulos_D_Mnova_Poster_SMASH2016.pdf]([Link] Argyropoulos_D_Mnova_Poster_SMASH2016.pdf)

-

ChemRxiv. High-resolution 17O solid-state NMR as a unique probe for investigating oxalate binding modes in materials. [Link]

-

The Royal Society of Chemistry. Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. [Link]

-

NIST WebBook. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. [Link]

-

ResearchGate. The 1 H– 13 C CP/MAS NMR spectrum of imi-oxalate. [Link]

-

ResearchGate. ATR-FTIR spectra of an aqueous oxalate at different pH, and oxalate.... [Link]

-

ResearchGate. FTIR spectra of the metal oxalate complexes. [Link]

-

ResearchGate. Theoretical and experimental FTIR spectra of C13-oxalate ion in D2O.... [Link]

-

NIST WebBook. Pyrrolidine, 1-nitroso-. [Link]

-

NIST WebBook. Pyrrolidine, n-methyl-, hydrochloride. [Link]

-

ResearchGate. FTIR spectrum of urinary stone containing (a) pure calcium oxalate.... [Link]

-

NIST WebBook. Benzene, (3-chloropropyl)-. [Link]

-

NIST WebBook. 1,2-Propanediol, 3-chloro-. [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000223) [hmdb.ca]

- 2. 1-(3-CHLOROPROPYL)-PYRROLIDINE CAS#: 39743-20-9 [m.chemicalbook.com]

- 3. 1-(3-CHLOROPROPYL)PYRROLIDINE; OXALIC ACID | 1022112-22-6 [sigmaaldrich.com]

- 4. 1-(3-CHLOROPROPYL)-PYRROLIDINE HYDROCHLORIDE(57616-69-0) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(3-Chloropropyl)pyrrolidine Oxalate: Synthesis, Characterization, and Applications in Pharmaceutical Development

This technical guide provides a comprehensive overview of 1-(3-chloropropyl)pyrrolidine oxalate, a key building block in synthetic organic chemistry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, a detailed synthesis protocol, analytical characterization, and its role in the pharmaceutical industry. The information presented herein is grounded in established chemical principles and supported by authoritative sources to ensure scientific integrity.

Introduction: The Significance of the Pyrrolidine Moiety

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast array of natural products, alkaloids, and synthetic pharmaceuticals.[1][2] Its prevalence in biologically active molecules underscores its importance as a "privileged scaffold" in medicinal chemistry.[3] The conformational flexibility of the non-planar pyrrolidine ring, often described as "pseudorotation," allows for a three-dimensional exploration of pharmacophore space, which can lead to enhanced binding affinity and selectivity for biological targets.[2] 1-(3-Chloropropyl)pyrrolidine oxalate serves as a valuable bifunctional intermediate, possessing a nucleophilic pyrrolidine nitrogen and an electrophilic chloropropyl chain, making it a versatile precursor for the synthesis of more complex molecules.

Physicochemical Properties

1-(3-Chloropropyl)pyrrolidine oxalate is the oxalate salt of the free base, 1-(3-chloropropyl)pyrrolidine. The formation of the oxalate salt enhances the compound's stability and crystallinity, making it easier to handle and purify compared to the free base, which is a liquid.[4][5]

| Property | Value | Source(s) |

| IUPAC Name | 1-(3-chloropropyl)pyrrolidine;oxalic acid | [6] |

| Synonyms | 1-(3-Chloropropyl)pyrrolidine oxalate | [7] |

| CAS Number | 1022112-22-6 | [7] |

| Molecular Formula | C₉H₁₆ClNO₄ | [8] |

| Molecular Weight | 237.68 g/mol | [7] |

| Appearance | White to yellow solid | [7] |

| Purity | Typically ≥95% | [7] |

| Storage | Inert atmosphere, room temperature | [8] |

Synthesis of 1-(3-Chloropropyl)pyrrolidine Oxalate

The synthesis of 1-(3-chloropropyl)pyrrolidine oxalate is a two-step process. The first step involves the synthesis of the free base, 1-(3-chloropropyl)pyrrolidine, followed by its conversion to the oxalate salt.

Synthesis of 1-(3-Chloropropyl)pyrrolidine (Free Base)

A common and effective method for the synthesis of 1-(3-chloropropyl)pyrrolidine is the nucleophilic substitution reaction between pyrrolidine and a suitable 3-carbon electrophile, such as 1-bromo-3-chloropropane.

Experimental Protocol:

Materials:

-

Pyrrolidine

-

1-Bromo-3-chloropropane

-

Diethyl ether

-

10% Hydrochloric acid solution

-

20% Sodium hydroxide solution

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a reaction vessel equipped with a stirrer and under a nitrogen atmosphere, dissolve 1-bromo-3-chloropropane (1.18 mol) in diethyl ether (200 ml) and cool the solution to 0°C using an ice bath.

-

Slowly add pyrrolidine (2 equivalents) to the cooled solution. The addition should be controlled to maintain the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.

-

A white solid (pyrrolidine hydrobromide) will precipitate. Remove the solid by filtration.

-

Transfer the filtrate to a separatory funnel and add an ice-cold 10% hydrochloric acid solution. Shake vigorously and allow the layers to separate. Discard the ether layer.

-

Cool the aqueous layer with ice and slowly add a 20% sodium hydroxide solution until the pH is strongly basic (pH > 12).

-

Extract the aqueous layer with diethyl ether (3 x 100 ml).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation (95°C at 30 mmHg) to yield 1-(3-chloropropyl)pyrrolidine as a pale yellow liquid.[4]

Causality of Experimental Choices:

-

Use of excess pyrrolidine: Two equivalents of pyrrolidine are used. One equivalent acts as the nucleophile, while the second equivalent acts as a base to neutralize the hydrobromic acid formed during the reaction, preventing the protonation of the starting pyrrolidine.

-

Choice of 1-bromo-3-chloropropane: The differential reactivity of the carbon-halogen bonds (C-Br is more reactive than C-Cl in nucleophilic substitution) allows for the selective displacement of the bromide, leaving the chloride intact for further functionalization.

-

Acid-base workup: The workup procedure is designed to separate the product from unreacted starting materials and byproducts. The initial acid wash protonates the desired product, transferring it to the aqueous layer and leaving non-basic impurities in the ether layer. Subsequent basification deprotonates the product, allowing its extraction back into an organic solvent.

Formation of 1-(3-Chloropropyl)pyrrolidine Oxalate

The oxalate salt is prepared by reacting the free base with oxalic acid in a suitable solvent.

Experimental Protocol:

Materials:

-

1-(3-Chloropropyl)pyrrolidine

-

Oxalic acid (dihydrate or anhydrous)

-

Acetone or Isopropyl alcohol (IPA)

Procedure:

-

Prepare a solution of oxalic acid (1 equivalent) in acetone. If using oxalic acid dihydrate, it is advisable to use a solvent in which the water of hydration is soluble.

-

In a separate flask, dissolve 1-(3-chloropropyl)pyrrolidine (1 equivalent) in acetone.

-

Slowly add the oxalic acid solution to the solution of the free base at room temperature with stirring.[9]

-

Precipitation of the oxalate salt should occur, often instantaneously.[9]

-

Stir the mixture for a short period to ensure complete reaction.

-

Collect the solid product by filtration, wash with a small amount of cold acetone, and dry under vacuum.

Causality of Experimental Choices:

-

Choice of solvent: A ketone solvent like acetone is often preferred as it facilitates a rapid and high-yield precipitation of the oxalate salt.[9]

-

Stoichiometry: The use of equimolar amounts of the amine and oxalic acid favors the formation of the mono-oxalate salt.[9]

Caption: Synthesis workflow for 1-(3-Chloropropyl)pyrrolidine Oxalate.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidine ring protons and the chloropropyl chain. The protons on the carbons adjacent to the nitrogen and the chlorine will be the most deshielded. The formation of the oxalate salt will likely cause a downfield shift of the protons on the carbons alpha to the pyrrolidine nitrogen due to the electron-withdrawing effect of the protonated nitrogen.

Predicted ¹H NMR Chemical Shifts (relative to TMS):

-

Pyrrolidine ring protons (α to N): ~3.0-3.5 ppm (multiplet)

-

Pyrrolidine ring protons (β to N): ~1.8-2.2 ppm (multiplet)

-

-CH₂-Cl: ~3.6-3.8 ppm (triplet)

-

-CH₂-CH₂Cl: ~2.0-2.4 ppm (multiplet)

-

N-CH₂-: ~3.0-3.4 ppm (triplet)

-

Oxalate proton: A broad singlet at a downfield chemical shift, which may be exchangeable with D₂O.

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atom attached to the chlorine will be significantly deshielded. The carbons of the oxalate anion are expected to appear in the range of 160-170 ppm.

Predicted ¹³C NMR Chemical Shifts (relative to TMS):

-

Pyrrolidine ring carbons (α to N): ~53-57 ppm

-

Pyrrolidine ring carbons (β to N): ~23-27 ppm

-

-CH₂-Cl: ~42-46 ppm

-

-CH₂-CH₂Cl: ~30-34 ppm

-

N-CH₂-: ~55-59 ppm

-

Oxalate C=O: ~160-170 ppm

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

Expected IR Absorption Bands:

-

C-H stretching (alkane): 2850-3000 cm⁻¹

-

N-H stretching (from protonated amine): A broad band in the region of 2400-2800 cm⁻¹

-

C=O stretching (oxalate): Strong absorption around 1700-1750 cm⁻¹ and another strong band around 1600-1650 cm⁻¹ for the carboxylate.[10]

-

C-N stretching: 1100-1200 cm⁻¹

-

C-Cl stretching: 600-800 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electrospray ionization (ESI) in positive mode, the spectrum would likely show the molecular ion of the free base.

Expected Mass Spectrum Fragmentation:

-

Molecular Ion (M⁺) of the free base (C₇H₁₄ClN): m/z = 147.08 (and the M+2 isotope peak for chlorine).

-

Major fragment ions: Fragmentation of the pyrrolidine ring is a common pathway for such compounds.[11]

Applications in Drug Development

The pyrrolidine scaffold is a cornerstone in the design of numerous therapeutic agents.[12] 1-(3-Chloropropyl)pyrrolidine serves as a key intermediate in the synthesis of various biologically active compounds, particularly those targeting the central nervous system.

A notable example of a drug whose synthesis involves a related pyrrolidinyl intermediate is Procyclidine . Procyclidine is an anticholinergic drug used to treat Parkinson's disease and drug-induced extrapyramidal symptoms. While not a direct product of 1-(3-chloropropyl)pyrrolidine, its synthesis illustrates the utility of the 3-(pyrrolidin-1-yl)propyl moiety. The synthesis of Procyclidine involves a Mannich reaction between acetophenone, formaldehyde, and pyrrolidine to form 3-(1-pyrrolidino)propiophenone. This intermediate is then reacted with cyclohexylmagnesium bromide in a Grignard reaction to yield Procyclidine.

Sources

- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. researchgate.net [researchgate.net]

- 4. Buy Procyclidine hydrochloride | 1508-76-5 | >98% [smolecule.com]

- 5. 1-(3-CHLOROPROPYL)PYRROLIDINE; OXALIC ACID | 1022112-22-6 [sigmaaldrich.com]

- 6. Previous spectra [qorganica.qui.uam.es]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mass spectral fragmentation of (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes: ring contraction of pyrrolidine and 1,3-oxazolidine in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Procyclidine | C19H29NO | CID 4919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Solubility of 1-(3-Chloropropyl)pyrrolidine; oxalic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 1-(3-Chloropropyl)pyrrolidine and Oxalic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of two critical chemical compounds: 1-(3-chloropropyl)pyrrolidine and oxalic acid. Intended for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. It delves into the physicochemical properties of each compound, explores the intermolecular forces governing their solubility, and presents available quantitative and qualitative data in common organic solvents. Recognizing the frequent scarcity of precise solubility data, a detailed, self-validating experimental protocol for equilibrium solubility determination is provided. This guide is structured to serve as an essential resource for optimizing reaction conditions, purification processes, and formulation design.

Introduction: The Critical Role of Solubility in Chemical Synthesis

In the landscape of pharmaceutical and chemical research, a profound understanding of solubility is not merely academic—it is a cornerstone of process development, enabling chemists to control reaction kinetics, product purity, and formulation efficacy. The choice of solvent can dictate the success or failure of a synthetic pathway. This guide focuses on two compounds of distinct chemical character: 1-(3-chloropropyl)pyrrolidine, a versatile heterocyclic building block, and oxalic acid, a fundamental dicarboxylic acid. Their divergent structures—a basic amine versus a strong organic acid—present unique solubility challenges and behaviors that are critical for scientists to master.

Physicochemical Properties of the Solutes

A molecule's structure is the primary determinant of its physical properties, including its solubility.

1-(3-Chloropropyl)pyrrolidine

1-(3-Chloropropyl)pyrrolidine is a substituted pyrrolidine, a class of compounds prevalent in the structure of many natural alkaloids and synthetic drugs.[1] Its structure features a cyclic tertiary amine and a flexible chloropropyl side chain.

-

Molecular Formula: C₇H₁₄ClN[2]

-

Molecular Weight: 147.65 g/mol [2]

-

Appearance: Colorless to light yellow liquid[3]

-

Boiling Point: 88-89 °C at 22 Torr[3]

-

Key Structural Features: The pyrrolidine nitrogen atom is a hydrogen bond acceptor and a Lewis base. The chloropropyl group adds nonpolar, hydrophobic character, while the C-Cl bond introduces a polar moment. The overall molecule is a moderately polar base. Its hydrochloride salt form is also common and possesses significantly different solubility properties.[4]

Oxalic Acid

Oxalic acid is the simplest dicarboxylic acid, known for its strong acidic nature and its presence in many plants.[5][6] It is a white crystalline solid that typically exists as the dihydrate (C₂H₂O₄·2H₂O).[5][6]

-

Molecular Formula: C₂H₂O₄ (anhydrous), C₂H₂O₄·2H₂O (dihydrate)[5]

-

Molecular Weight: 90.03 g/mol (anhydrous), 126.07 g/mol (dihydrate)[5][7]

-

Appearance: White crystalline solid[8]

-

Key Structural Features: The two adjacent carboxylic acid groups make oxalic acid a potent hydrogen bond donor and acceptor.[7] This structure results in high polarity and a strong acidic character, making it one of the strongest organic acids.[9]

The Theoretical Framework of Solubility

The principle of "like dissolves like" is the guiding maxim for predicting solubility.[10][11] This rule is a practical expression of the underlying thermodynamics: dissolution is favored when the energy released from new solute-solvent interactions is sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.[12] These interactions are governed by intermolecular forces (IMFs).

-

Hydrogen Bonding: The strongest IMF, occurring between a hydrogen atom bonded to a highly electronegative atom (O, N, F) and another nearby electronegative atom. Oxalic acid is a strong hydrogen bond donor and acceptor. 1-(3-Chloropropyl)pyrrolidine's nitrogen can only act as a hydrogen bond acceptor.

-

Dipole-Dipole Forces: Attractive forces between polar molecules. Both compounds exhibit these forces.

-

London Dispersion Forces: Weakest IMFs, present in all molecules, arising from temporary fluctuations in electron density. These are the primary forces for nonpolar substances.

The interplay of these forces dictates solubility. A polar, hydrogen-bonding solute like oxalic acid will dissolve best in polar, protic solvents (like alcohols) that can engage in hydrogen bonding.[7][13] A moderately polar molecule like 1-(3-chloropropyl)pyrrolidine is expected to be soluble in a wider range of solvents, from polar aprotic to some nonpolar solvents, due to its combination of a polar amine group and a nonpolar hydrocarbon structure.[1]

Solubility Profiles

The following sections summarize the available solubility data. It is critical to note that solubility is temperature-dependent; for solids, it generally increases with temperature.[14][15]

1-(3-Chloropropyl)pyrrolidine

Quantitative public data on the solubility of 1-(3-chloropropyl)pyrrolidine is limited. The data below is inferred from its structural similarity to pyrrolidine and from safety data sheets, which often provide qualitative information. Pyrrolidine itself is miscible with water and most organic solvents.[1]

| Solvent | Solvent Type | Expected Solubility | Rationale / Citation |

| Water | Polar Protic | Miscible | The parent compound, pyrrolidine, is miscible.[1] The amine group allows for hydrogen bonding. |